2-Bromo-4-(2-cyanophenyl)-1-butene
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Overview
Description
2-Bromo-4-(2-cyanophenyl)-1-butene is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Wittig-Horner Reaction
2-Bromo-4-(2-cyanophenyl)-1-butene has been synthesized using the Wittig-Horner reaction, demonstrating its utility in organic synthesis. The synthesized compound was obtained through a process involving alkenyl addition of bromine and debrominative decarboxylation, showcasing a practical application in chemical synthesis (Ye He, 2004).
Building Block in Organic Synthesis
This compound serves as a building block for various organic synthesis applications. For instance, it has been used in the formation of 5-membered-aza-heterocycles and 5-membered-carbocycles, highlighting its versatility as a reagent in creating complex organic structures (Andreas Westerlund et al., 2001).
Material Science and Molecular Electronics
In the field of material science and molecular electronics, this compound has been used as a precursor for various molecular wires. The compound is part of efficient synthetic transformations, which are crucial in developing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, underlining its importance in advancing materials science (N. Stuhr-Hansen et al., 2005).
Photodissociation Studies
The compound has been the subject of photodissociation studies, where its reaction dynamics were explored. These studies provide valuable insights into the chemical behavior of the compound under specific conditions, contributing to a deeper understanding of its properties (Johanna L. Miller et al., 2005).
Mechanism of Action
Target of Action
Compounds similar to this have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the formation of carbon–carbon bonds via sm cross-coupling reactions .
Result of Action
In the context of sm cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-(3-bromobut-3-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSGDFZRWCQAER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641132 |
Source
|
Record name | 2-(3-Bromobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-67-1 |
Source
|
Record name | 2-(3-Bromobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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